molecular formula C9H14N4O3 B1678890 Nimorazole CAS No. 6506-37-2

Nimorazole

Katalognummer B1678890
CAS-Nummer: 6506-37-2
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: MDJFHRLTPRPZLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nimorazole is a nitroimidazole anti-infective . It is also being investigated for the treatment of head and neck cancer . Nimorazole is an antiprotozoal medicine used to treat infections caused by protozoa in the stomach, intestines, or genital areas .


Synthesis Analysis

Nimorazole is used clinically as a radiosensitizer, and there is a dearth of new radiosensitizers in development . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .


Molecular Structure Analysis

Nimorazole has a molecular formula of C9H14N4O3, an average mass of 226.232 Da, and a monoisotopic mass of 226.106583 Da .


Chemical Reactions Analysis

Low-energy electrons effectively cause the reduction of the radiosensitizer nimorazole via associative electron attachment . This supports the hypothesis that nimorazole is selectively cytotoxic to tumor cells due to the reduction of the molecule as a prerequisite for accumulation in the cell .


Physical And Chemical Properties Analysis

Nimorazole has a molecular weight of 226.23 . It is a nitroimidazole anti-infective .

Wissenschaftliche Forschungsanwendungen

Application Summary

Nimorazole is used as a radiosensitizer in the treatment of cancer, particularly in head and neck squamous cell carcinoma (HNSCC) . Radiosensitizers are drugs that make tumor cells more susceptible to radiation therapy .

Methods of Application

Nimorazole is administered to patients undergoing radiotherapy. It is given prior to the radiation treatment . The drug gets into the cells with a low level of oxygen, making these cells more likely to be killed by radiotherapy .

Nimorazole in Hypoxia Research

Application Summary

Nimorazole is used in research to study the role of hypoxia (low oxygen levels) in tumor resistance to treatments . Hypoxic tumor cells are more resistant to radiotherapy, and Nimorazole is used to sensitize these cells to radiation .

Methods of Application

In research settings, Nimorazole is applied to hypoxic tumor cells in vitro (in a controlled lab environment outside of a living organism). The cells are then exposed to radiation to study the effects .

Results or Outcomes

Research has shown that Nimorazole can enhance the radiosensitivity of hypoxic tumor cells, making them more susceptible to radiation treatment . This has led to a better understanding of how hypoxia contributes to tumor resistance to radiotherapy.

Nimorazole as an Anti-Infective Agent

Application Summary

Nimorazole is a nitroimidazole anti-infective . It has been used to combat anaerobic bacterial and parasitic infections .

Methods of Application

Nimorazole is administered orally or intravenously, depending on the type and severity of the infection .

Nimorazole in Gene Profile and Gene Signature Research

Application Summary

Nimorazole has been used in trials studying the treatment of Hypoxia, Radiotherapy, Hypoxic Modification, Gene Profile, Gene Signature, and Head and Neck Squamous Cell Carcinoma, among others .

Methods of Application

In research settings, Nimorazole is applied to cells in vitro (in a controlled lab environment outside of a living organism). The cells are then exposed to radiation to study the effects .

Results or Outcomes

Research has shown that Nimorazole can affect the gene profile and gene signature of cells, particularly in the context of hypoxia and radiotherapy . This has led to a better understanding of how these factors contribute to tumor resistance to radiotherapy.

Nimorazole in Trichomoniasis Treatment

Application Summary

Nimorazole has been used in the treatment of trichomoniasis, a sexually transmitted infection caused by the protozoan parasite Trichomonas vaginalis .

Methods of Application

In a study, women with trichomoniasis were treated with nimorazole (300 mg twice daily for 7 days) .

Nimorazole in Gene Profile and Gene Signature Research

Application Summary

Nimorazole has been used in trials studying the treatment of Hypoxia, Radiotherapy, Hypoxic Modification, Gene Profile, Gene Signature, and Head and Neck Squamous Cell Carcinoma .

Methods of Application

In research settings, Nimorazole is applied to cells in vitro (in a controlled lab environment outside of a living organism). The cells are then exposed to radiation to study the effects .

Results or Outcomes

Research has shown that Nimorazole can affect the gene profile and gene signature of cells, particularly in the context of hypoxia and radiotherapy . This has led to a better understanding of how these factors contribute to tumor resistance to radiotherapy.

Safety And Hazards

Nimorazole is toxic and contains a pharmaceutically active ingredient . It is harmful if swallowed and is suspected of causing genetic defects and damaging fertility or the unborn child .

Zukünftige Richtungen

The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . Nimorazole combined with radiochemotherapy improved local tumor control in some but not in all head and neck squamous cell carcinoma xenografts .

Eigenschaften

IUPAC Name

4-[2-(5-nitroimidazol-1-yl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c14-13(15)9-7-10-8-12(9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJFHRLTPRPZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=NC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057795
Record name Nimorazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nimorazole

CAS RN

6506-37-2
Record name Nimorazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6506-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nimorazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006506372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nimorazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12172
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nimorazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nimorazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nimorazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIMORAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469ULX0H4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nimorazole
Reactant of Route 2
Reactant of Route 2
Nimorazole
Reactant of Route 3
Reactant of Route 3
Nimorazole
Reactant of Route 4
Reactant of Route 4
Nimorazole
Reactant of Route 5
Reactant of Route 5
Nimorazole
Reactant of Route 6
Reactant of Route 6
Nimorazole

Citations

For This Compound
3,300
Citations
J Overgaard, M Overgaard, AR Timothy - British Journal of Cancer, 1983 - nature.com
… nimorazole were … nimorazole. Tumour concentrations measured in 5 patients gave tumour/plasma ratios between 0.8-1.3. No toxicity was observed. The results indicate that nimorazole …
Number of citations: 38 www.nature.com
J Overgaard, HS Hansen, M Overgaard… - Radiotherapy and …, 1998 - Elsevier
… the efficacy and tolerance of nimorazole given as a hypoxic … receive the hypoxic cell radiosensitizer nimorazole, or placebo, in … Overall the nimorazole group showed a significantly …
Number of citations: 687 www.sciencedirect.com
CE Voogd, JJ Van der Stel, J Jacobs - Mutation Research/Fundamental …, 1974 - Elsevier
… and nimorazole) or … nimorazole is lower at higher than at lower concentrations is not yet explainable. We are tempted to suggest that a charge transfer complex between the nimorazole …
Number of citations: 226 www.sciencedirect.com
JM Henk, K Bishop, SF Shepherd - Radiotherapy and Oncology, 2003 - Elsevier
… We considered that if nimorazole were given with CHART compliance … nimorazole with CHART, so we investigated this combination. A phase 1 dose-escalation study of nimorazole with …
Number of citations: 52 www.sciencedirect.com
J Overgaard, HS Hansen, B Lindeløv… - Radiotherapy and …, 1991 - Elsevier
Between January 1986 and September 1990, 422 patients with pharynx and supraglottic larynx carcinoma were randomized to receive the hypoxic cell radiosensitizer nimorazole (NIM) …
Number of citations: 95 www.sciencedirect.com
J Overgaard, JG Eriksen, M Nordsmark, J Alsner… - The lancet …, 2005 - thelancet.com
Background The concentration of osteopontin (SPP1) in plasma is associated with tumour hypoxia. The DAHANCA 5 trial found that the hypoxia radiosensitiser nimorazole significantly …
Number of citations: 302 www.thelancet.com
C Sugie, Y Shibamoto, M Ito, H Ogino… - Journal of radiation …, 2005 - jstage.jst.go.jp
… nimorazole. Sanazole has been distributed worldwide through the International Atomic Energy Association and nimorazole … tizing effects of sanazole and nimorazole in vitro and in vivo, …
Number of citations: 52 www.jstage.jst.go.jp
K Toustrup, BS Sørensen, P Lassen, C Wiuf… - Radiotherapy and …, 2012 - Elsevier
… patients randomized for placebo or nimorazole in conjunction with … by analysing the response to nimorazole vs. placebo in … hypoxic modification with nimorazole compared with placebo …
Number of citations: 220 www.sciencedirect.com
MAH Metwally, JA Jansen, J Overgaard - Clinical Oncology, 2015 - Elsevier
… The data presented in this paper are relevant because of the ongoing use of nimorazole in some countries and the recent opening of two trials involving nimorazole. The European …
Number of citations: 14 www.sciencedirect.com
MAH Metwally, KD Frederiksen, J Overgaard - Acta Oncologica, 2014 - Taylor & Francis
… A few other studies have evaluated the toxicity of nimorazole in the … adding nimorazole to the continuous hyperfractionated accelerated radiation therapy (CHART regimen), nimorazole …
Number of citations: 42 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.